1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea
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Overview
Description
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: The synthesis begins with the formation of the 1,3,4-oxadiazole ring. This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Benzylation: The oxadiazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Urea formation: The final step involves the reaction of the benzylated oxadiazole with 4-chlorobenzyl isocyanate to form the desired urea derivative.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzyl positions, using reagents such as sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound can be used as a tool in biological research to study the mechanisms of action of oxadiazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition.
Comparison with Similar Compounds
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea can be compared with other similar compounds, such as:
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea: This compound has a phenyl group instead of a benzyl group, which may affect its biological activity and chemical reactivity.
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-methylbenzyl)urea: This compound has a methyl group instead of a chlorine atom, which may influence its pharmacokinetic properties and target specificity.
Properties
IUPAC Name |
1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-[(4-chlorophenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-8-6-13(7-9-14)11-19-16(23)20-17-22-21-15(24-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHCNVGAYJLOFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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